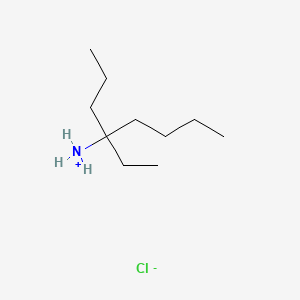
Benzoic acid, 4,4'-(5-benzylidene-2,4,6-trioxohexahydropyrimidin-1,3-diyl)bis(2-nitro-, dipotassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4,4’-(5-benzylidene-2,4,6-trioxohexahydropyrimidin-1,3-diyl)bis(2-nitro-, dipotassium salt) is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a benzylidene-trioxohexahydropyrimidine core, further substituted with nitro groups and dipotassium salts. Its intricate structure allows for diverse chemical reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4,4’-(5-benzylidene-2,4,6-trioxohexahydropyrimidin-1,3-diyl)bis(2-nitro-, dipotassium salt) typically involves multi-step organic reactions. One common method includes the condensation of benzoic acid derivatives with benzylidene-trioxohexahydropyrimidine under controlled conditions. The introduction of nitro groups is achieved through nitration reactions, often using nitric acid and sulfuric acid as reagents. The final step involves the neutralization of the compound with potassium hydroxide to form the dipotassium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Condensation Reaction: Mixing benzoic acid derivatives with benzylidene-trioxohexahydropyrimidine in a solvent like ethanol or methanol.
Nitration: Carefully adding nitric acid and sulfuric acid to introduce nitro groups.
Neutralization: Adding potassium hydroxide to form the dipotassium salt.
Purification: Using techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4,4’-(5-benzylidene-2,4,6-trioxohexahydropyrimidin-1,3-diyl)bis(2-nitro-, dipotassium salt) undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding quinones.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Halogens (chlorine, bromine), sulfuric acid.
Major Products
Amines: From reduction of nitro groups.
Quinones: From oxidation of the aromatic rings.
Halogenated Compounds: From electrophilic substitution reactions.
Scientific Research Applications
Benzoic acid, 4,4’-(5-benzylidene-2,4,6-trioxohexahydropyrimidin-1,3-diyl)bis(2-nitro-, dipotassium salt) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in polymers.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, influencing cellular oxidative stress pathways. The benzylidene-trioxohexahydropyrimidine core may interact with enzymes, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4,4’-(2,1,3-benzothiadiazole-4,7-diyl)bis-: Similar structure but with a benzothiadiazole core.
4-Benzyloxybenzoic acid: Contains a benzyloxy group instead of the benzylidene-trioxohexahydropyrimidine core.
4,4’-(2,1,3-benzoselenadiazole-4,7-diyl)dibenzoic acid: Similar structure with a benzoselenadiazole core.
Uniqueness
The uniqueness of benzoic acid, 4,4’-(5-benzylidene-2,4,6-trioxohexahydropyrimidin-1,3-diyl)bis(2-nitro-, dipotassium salt) lies in its specific combination of functional groups and its potential for diverse chemical reactivity. Its structure allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
78506-80-6 |
|---|---|
Molecular Formula |
C25H12K2N4O11 |
Molecular Weight |
622.6 g/mol |
IUPAC Name |
dipotassium;4-[5-benzylidene-3-(4-carboxylato-3-nitrophenyl)-2,4,6-trioxo-1,3-diazinan-1-yl]-2-nitrobenzoate |
InChI |
InChI=1S/C25H14N4O11.2K/c30-21-18(10-13-4-2-1-3-5-13)22(31)27(15-7-9-17(24(34)35)20(12-15)29(39)40)25(36)26(21)14-6-8-16(23(32)33)19(11-14)28(37)38;;/h1-12H,(H,32,33)(H,34,35);;/q;2*+1/p-2 |
InChI Key |
YZSMLVDTTQOPKP-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C3=CC(=C(C=C3)C(=O)[O-])[N+](=O)[O-])C4=CC(=C(C=C4)C(=O)[O-])[N+](=O)[O-].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


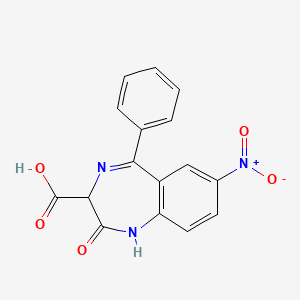
![3-[(4-Ethylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13757437.png)



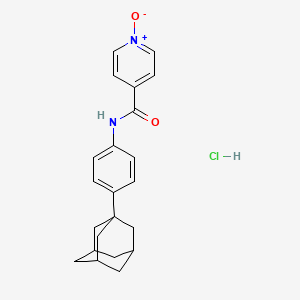
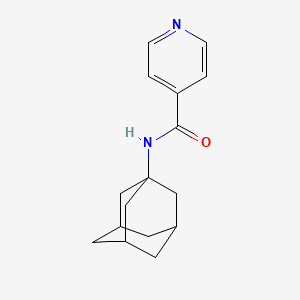

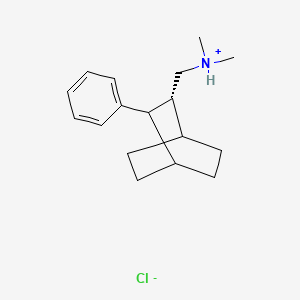
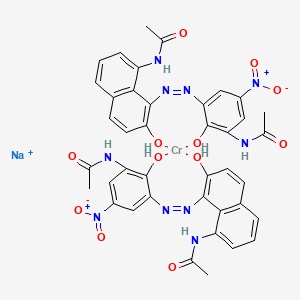
![5-Azido-2-[(4-methoxyphenyl)amino]benzoic acid](/img/structure/B13757470.png)

